molecular formula C9H8F4S B7994177 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol

Cat. No.: B7994177
M. Wt: 224.22 g/mol
InChI Key: OBFXGRCXZOBNII-UHFFFAOYSA-N
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Description

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms in its structure. The trifluoromethyl group (-CF3) and the thiol group (-SH) contribute to its unique chemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Amino or alkoxy derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol largely depends on its interaction with biological targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. These interactions can affect various molecular pathways, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other fluorinated phenyl derivatives .

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4S/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFXGRCXZOBNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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